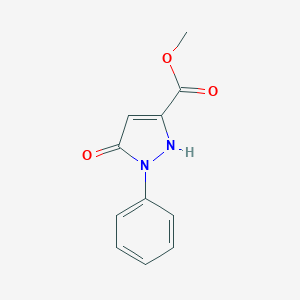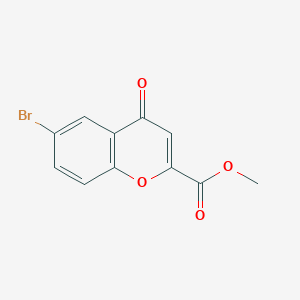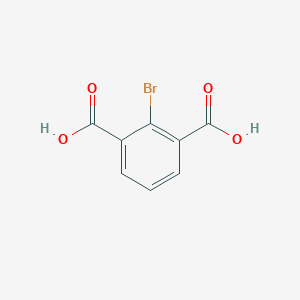
Acide 2-bromoisophtalique
Vue d'ensemble
Description
2-Bromoisophthalic acid is an organic compound with the molecular formula C8H5BrO4. It is a derivative of isophthalic acid, where one of the hydrogen atoms on the benzene ring is replaced by a bromine atom. This compound is known for its applications in various fields, including organic synthesis and material science .
Applications De Recherche Scientifique
2-Bromoisophthalic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Material Science: It is employed in the synthesis of polymers and other materials with specific properties.
Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
Mode of Action
The mode of action of 2-Bromoisophthalic acid is not well understood at this time. As a brominated derivative of isophthalic acid, it may share some chemical properties with other halogenated aromatic compounds. The specific interactions it undergoes with its targets, and the resulting changes, are yet to be determined .
Result of Action
As research progresses, we can expect to gain a better understanding of how this compound affects cells and tissues at the molecular level .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 2-Bromoisophthalic acid is currently unknown. Factors such as temperature, pH, and the presence of other compounds can significantly affect a compound’s behavior. Future research will hopefully shed light on these aspects .
Analyse Biochimique
Biochemical Properties
2-Bromoisophthalic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with carboxylate oxygen atoms in coordination polymers . These interactions are crucial for the formation of stable complexes, which can be used in various biochemical applications. The nature of these interactions often involves hydrogen bonding and van der Waals forces, contributing to the stability and functionality of the resulting complexes.
Cellular Effects
The effects of 2-Bromoisophthalic acid on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the presence of 2-Bromoisophthalic acid can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways by interacting with specific receptors or enzymes, thereby modulating cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, 2-Bromoisophthalic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their functions . For instance, it has been shown to form stable complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, 2-Bromoisophthalic acid can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
The effects of 2-Bromoisophthalic acid can change over time in laboratory settings. Its stability and degradation are important factors to consider. In vitro studies have shown that 2-Bromoisophthalic acid is relatively stable under standard laboratory conditions . Prolonged exposure to light or heat can lead to its degradation, resulting in the formation of by-products that may have different biochemical properties. Long-term effects on cellular function have also been observed, with some studies reporting changes in cell viability and metabolic activity over time.
Dosage Effects in Animal Models
The effects of 2-Bromoisophthalic acid vary with different dosages in animal models. At low doses, it has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as liver and kidney damage . Threshold effects have been observed, where a certain dosage level must be reached before significant biochemical changes occur. Toxicity studies have also indicated that prolonged exposure to high doses of 2-Bromoisophthalic acid can result in severe physiological and biochemical alterations in animal models.
Metabolic Pathways
2-Bromoisophthalic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For example, it can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic pathways are crucial for the detoxification and elimination of 2-Bromoisophthalic acid from the body. Additionally, its metabolism can affect metabolic flux and metabolite levels, leading to changes in overall metabolic activity.
Transport and Distribution
The transport and distribution of 2-Bromoisophthalic acid within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of 2-Bromoisophthalic acid across cellular membranes and its accumulation in specific cellular compartments. The distribution of 2-Bromoisophthalic acid can also be influenced by its chemical properties, such as solubility and affinity for certain biomolecules. Understanding the transport and distribution mechanisms is essential for predicting the bioavailability and efficacy of 2-Bromoisophthalic acid in biochemical applications.
Subcellular Localization
The subcellular localization of 2-Bromoisophthalic acid is determined by various factors, including targeting signals and post-translational modifications It can be localized to specific compartments or organelles within the cell, where it exerts its biochemical effects For instance, 2-Bromoisophthalic acid may be directed to the mitochondria, where it can influence mitochondrial function and energy metabolism
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Bromoisophthalic acid can be synthesized through the bromination of isophthalic acid. The process typically involves the use of bromine or a brominating agent in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods: In an industrial setting, the production of 2-bromoisophthalic acid may involve large-scale bromination processes. The reaction conditions are optimized to achieve high yields and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromoisophthalic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The carboxylic acid groups can undergo oxidation or reduction under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isophthalic acids, while coupling reactions can produce biaryl compounds .
Comparaison Avec Des Composés Similaires
Isophthalic Acid: The parent compound without the bromine substitution.
5-Bromoisophthalic Acid: Another brominated derivative with the bromine atom at a different position.
4,5-Dibromoisophthalic Acid: A compound with two bromine atoms on the benzene ring.
Uniqueness: 2-Bromoisophthalic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable in certain synthetic applications where other isophthalic acid derivatives may not be suitable .
Propriétés
IUPAC Name |
2-bromobenzene-1,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO4/c9-6-4(7(10)11)2-1-3-5(6)8(12)13/h1-3H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOICBODWTPYJIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)O)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30317219 | |
| Record name | 2-Bromoisophthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30317219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22433-91-6 | |
| Record name | 2-Bromo-1,3-benzenedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22433-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 312822 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022433916 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 22433-91-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=312822 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromoisophthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30317219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes for 2-bromoisophthalic acid?
A1: 2-Bromoisophthalic acid can be synthesized via different routes. One approach involves the aqueous sodium dichromate oxidation of 2-bromo-m-xylene under carbon dioxide pressure, leading to a 58% yield of the desired product []. Another method utilizes potassium permanganate oxidation of 2-bromo-3-methylbenzaldehyde, which itself is obtained through a series of reactions starting from 2-bromo-m-xylene, resulting in a 42% yield of 2-bromo-3-methylbenzoic acid [].
Q2: Are there any applications of 2-bromoisophthalic acid in the synthesis of metal complexes?
A2: Yes, 2-bromoisophthalic acid plays a crucial role in synthesizing [2,6-bis(2-oxazolinyl)phenyl]palladium (Phebox-Pd) complexes []. The process involves reacting 2-bromoisophthalic acid with Pd(PPh3)4 to yield trans-bromo(2,6-dicarboxyphenyl)bis(triphenylphosphine)palladium, followed by the conversion of the palladium complex's carboxy groups into oxazolinyl groups. This ultimately yields the desired Phebox-Pd complexes [].
Q3: Has the crystal structure of 2-bromoisophthalic acid been determined?
A3: Yes, the crystal structure of 2-bromoisophthalic acid (C8H5BrO4) has been determined using X-ray crystallography and found to be triclinic, belonging to the space group P1̄ (no. 2) []. The unit cell dimensions are: a = 4.8161(3) Å, b = 7.3727(5) Å, c = 12.1230(7) Å, α = 81.004(3)°, β = 78.897(3)°, γ = 72.829(3)°, and V = 401.30(4) Å3 [].
Q4: Can 2-bromoisophthalic acid be used as a precursor for other organic compounds?
A4: Yes, 2-bromoisophthalic acid can be used as a starting material to synthesize 2,6-bis(2-bromoacetyl) bromobenzene []. This synthesis involves converting 2-bromoisophthalic acid to its corresponding acid chloride using thionyl chloride (SOCl2), followed by a diazomethane reaction to yield the desired product [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


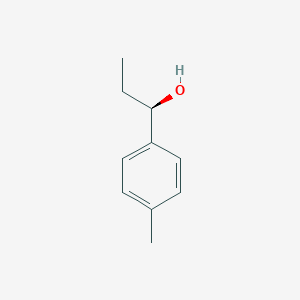
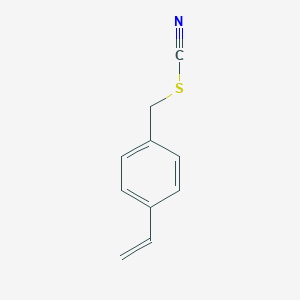

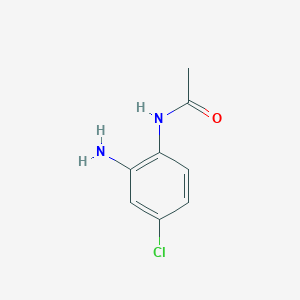
![2-[(3-chlorophenyl)amino]acetic Acid](/img/structure/B170604.png)
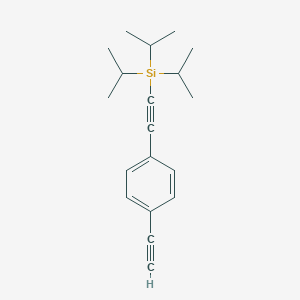
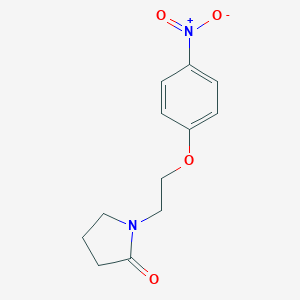
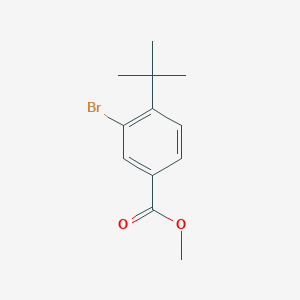
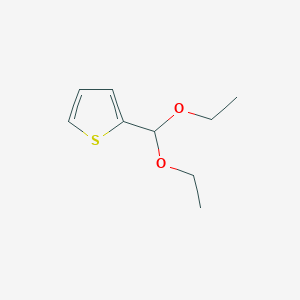
![1-[3-(Trifluoromethyl)phenyl]pent-4-en-1-one](/img/structure/B170619.png)
![3-Tert-butyl 6-ethyl 3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate](/img/structure/B170621.png)
![12,13-Dihydro-2,10-difluoro-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B170625.png)
